![molecular formula C21H20N6O B2769345 N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide CAS No. 894064-11-0](/img/structure/B2769345.png)

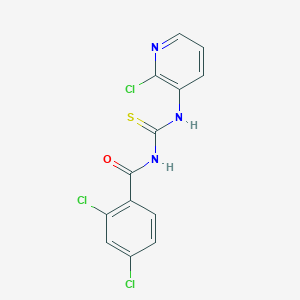

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole ring connected to a pyridine ring and a phenyl ring. The exact structure would require more specific information or an X-ray diffraction analysis .Applications De Recherche Scientifique

Synthetic Methodologies

- A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation, demonstrating high reaction yields and short reaction times (Zisheng Zheng et al., 2014).

Biological Activities

- Some novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives demonstrated promising antiviral activity against hepatitis-A virus (HAV), with specific compounds showing significant effects on HAV reduction, highlighting the potential therapeutic applications of these compounds (A. Shamroukh & Mohamed. A. Ali, 2008).

- The exploration of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine reveals a wide range of biological activities such as antimicrobial, antiviral, anticonvulsant, and anticancer effects. These derivatives have shown effectiveness against various micro-organisms and are used in the treatment of diseases like schistosomiasis, offering insights into the potential medical applications of these compounds (N. M. Gandikota et al., 2017).

Materials Science and Pharmacology

- The synthesis and evaluation of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been reported for their anxiolytic activity, indicating a new class of compounds that inhibit [3H]diazepam binding. This finding opens up possibilities for the development of new pharmacological agents (J. Albright et al., 1981).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis process, detailed analysis of its molecular structure, investigation of its chemical reactions, and study of its mechanism of action. Additionally, its physical and chemical properties could be analyzed in more detail, and its safety and hazards could be thoroughly evaluated .

Propriétés

IUPAC Name |

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-2-3-4-20(28)23-17-7-5-15(6-8-17)18-9-10-19-24-25-21(27(19)26-18)16-11-13-22-14-12-16/h5-14H,2-4H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRYEVDLSGCQMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

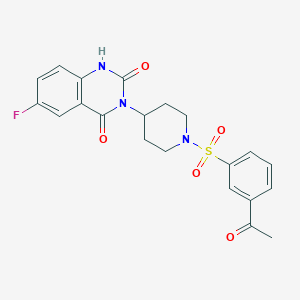

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)

![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)

![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)

![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)

![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)

![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)

![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)

![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)